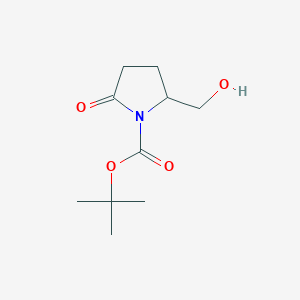
N-(1-benzyl-5-oxopyrrolidin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzyl-5-oxopyrrolidin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as BOPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BOPP is a piperidine derivative that has been synthesized through a multi-step process, and its unique structure has made it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-(1-benzyl-5-oxopyrrolidin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide varies depending on its application. In medicinal chemistry, this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. In neuroscience, this compound has been used to selectively block the activity of certain ion channels in the brain, allowing researchers to study their function. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound also vary depending on its application. In medicinal chemistry, this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation, leading to decreased cell viability and increased apoptosis. In neuroscience, this compound has been used to selectively block the activity of certain ion channels in the brain, leading to changes in neuronal activity. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties, such as improved mechanical strength and thermal stability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1-benzyl-5-oxopyrrolidin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in lab experiments is its unique structure, which allows for selective targeting of specific enzymes or ion channels. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields with careful optimization of the synthesis process. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-(1-benzyl-5-oxopyrrolidin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. In medicinal chemistry, further studies are needed to determine the efficacy and safety of this compound as a potential drug candidate for the treatment of various diseases. In neuroscience, this compound could be used to study the function of other ion channels in the brain, or to develop new tools for studying neuronal activity. In materials science, this compound could be used as a building block for the synthesis of novel materials with even more unique properties, such as improved electrical conductivity or optical properties. Overall, the unique structure and potential applications of this compound make it a promising candidate for further research in various scientific fields.
Métodos De Síntesis
The synthesis of N-(1-benzyl-5-oxopyrrolidin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves several steps, starting with the reaction of 1-benzyl-3-pyrrolidinone with propargyl bromide to form 1-benzyl-3-(prop-2-yn-1-yl)pyrrolidin-2-one. This intermediate is then reacted with piperidine-4-carboxylic acid to produce this compound. The synthesis process is complex and requires careful optimization to achieve high yields and purity.
Aplicaciones Científicas De Investigación
N-(1-benzyl-5-oxopyrrolidin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In neuroscience, this compound has been used as a tool to study the function of certain ion channels in the brain. In materials science, this compound has been investigated for its potential use as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
N-(1-benzyl-5-oxopyrrolidin-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-2-10-22-11-8-17(9-12-22)20(25)21-18-13-19(24)23(15-18)14-16-6-4-3-5-7-16/h1,3-7,17-18H,8-15H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCIGZHKHZCUPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2CC(=O)N(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2845299.png)
![9-(2-chloro-6-fluorobenzyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2845300.png)

![7-[1-[(3,4-Dimethoxyphenyl)methyl]-4-methylpyrazol-3-yl]oxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2845302.png)

![3-[Cyclopropyl(methyl)amino]-4,4,4-trifluorobutanoic acid](/img/structure/B2845304.png)
![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(2-ethoxyphenyl)azetidine-1-carboxamide](/img/structure/B2845306.png)






